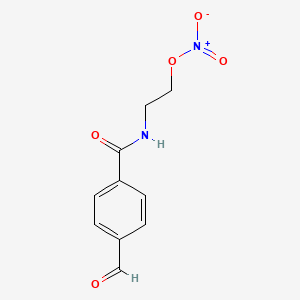

Ald-Ph-amido-C2-nitrate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-formylbenzoyl)amino]ethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAJXPIXWKHNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling Ald-Ph-amido-C2-nitrate: A Review of a Niche ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-Ph-amido-C2-nitrate is a synthetic molecule identified primarily as a non-cleavable linker for the development of Antibody-Drug Conjugates (ADCs). While its application in ADC technology is documented by various chemical suppliers, a comprehensive, publicly available body of research detailing its specific mechanism of action, distinct signaling pathways, and quantitative biological data remains elusive. This guide synthesizes the available information on this compound, contextualizes its role within ADC architecture, and extrapolates potential biological activities based on its structural components.

Introduction to this compound

This compound is a thiazolidine (B150603) derivative designed for use in bioconjugation, specifically as a linker in the construction of ADCs.[1][2] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker component is critical, connecting the antibody to the payload and influencing the ADC's stability, pharmacokinetics, and efficacy. This compound is categorized as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload upon lysosomal degradation of the entire antibody-linker-drug complex within the target cell.[3][4][5]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 141534-26-1 |

| Molecular Formula | C₁₀H₁₀N₂O₅ |

| Molecular Weight | 238.20 g/mol |

| Solubility | Soluble in DMSO |

Postulated Mechanism of Action

Role as a Non-Cleavable ADC Linker

The primary function of this compound is to covalently attach a cytotoxic drug to a monoclonal antibody. The "Ald-Ph" portion of the name suggests the presence of an aldehyde group on a phenyl ring, which can be utilized for conjugation to the antibody through reactions with available amino groups (e.g., lysine (B10760008) residues) via reductive amination. The other end of the molecule is designed to react with the cytotoxic payload. Once assembled, the ADC circulates in the bloodstream. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via an endosome. The endosome fuses with a lysosome, where proteolytic degradation of the antibody occurs. Because the linker is non-cleavable, the payload is released with the linker and its amino acid attachment still intact. This complex is then expected to exert its cytotoxic effect.

A simplified workflow for the presumed use of this compound in ADC synthesis is outlined below.

Caption: High-level workflow for ADC synthesis.

The Nitrate (B79036) Moiety: A Potential Bioactive Component

The presence of a nitrate group (-NO₃) in the linker's structure is noteworthy. Organic nitrates are known to be prodrugs of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The bioactivation of organic nitrates to NO is often catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).

It is plausible that upon release within the cancer cell, the nitrate group of the linker or its metabolites could be reduced to NO. This localized increase in NO could potentially contribute to the overall cytotoxicity of the ADC through various mechanisms, including:

-

DNA Damage: High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), which can cause DNA strand breaks and base modifications.

-

Enzyme Inhibition: NO can inhibit the activity of key cellular enzymes, such as those involved in cellular respiration and DNA repair.

-

Induction of Apoptosis: NO can trigger programmed cell death through both caspase-dependent and -independent pathways.

The potential signaling pathway involving the bioactivation of the nitrate group is depicted below.

Caption: Postulated intracellular bioactivation of the nitrate group.

Experimental Protocols

In Vitro Nitric Oxide Release Assay

Objective: To determine if this compound can release nitric oxide in the presence of a reducing agent or a relevant enzyme like ALDH2.

Materials:

-

This compound

-

Recombinant human ALDH2 enzyme

-

NAD⁺ (ALDH2 cofactor)

-

Griess Reagent System (for colorimetric detection of nitrite (B80452), a stable oxidation product of NO)

-

Phosphate-buffered saline (PBS)

-

Nitrite standards

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, set up the following reaction mixtures:

-

Test: this compound, ALDH2, NAD⁺ in PBS.

-

Control 1 (Enzyme-independent): this compound in PBS (without ALDH2 and NAD⁺).

-

Control 2 (Substrate-independent): ALDH2 and NAD⁺ in PBS (without this compound).

-

Blank: PBS.

-

-

Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours).

-

Following incubation, add the components of the Griess Reagent System to each well according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the amount of nitrite produced by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Quantitative Data

A thorough search of scientific databases and chemical supplier information did not yield any quantitative data regarding the biological activity of this compound, such as IC₅₀ values, in vivo efficacy data, or pharmacokinetic parameters. Such data would be highly dependent on the specific antibody and cytotoxic payload used in the final ADC construct.

Conclusion and Future Directions

This compound is commercially available as a non-cleavable ADC linker. While its primary role in ADC construction is straightforward, the potential for its nitrate moiety to act as a source of nitric oxide presents an intriguing, yet unproven, secondary mechanism of action. Future research should focus on experimentally validating this NO-donating capability and elucidating how this may contribute to the overall efficacy and toxicity profile of ADCs constructed with this linker. Such studies would provide valuable insights for the rational design of next-generation ADCs with potentially enhanced therapeutic windows. Researchers in the field of drug development are encouraged to conduct and publish studies that would generate the quantitative data and detailed experimental protocols currently lacking for this compound.

References

An In-Depth Technical Guide to Non-Cleavable ADC Linkers

This guide provides a comprehensive overview of non-cleavable linkers used in antibody-drug conjugates (ADCs), detailing their mechanism of action, key characteristics, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Concept and Mechanism of Action

Non-cleavable linkers are a class of connectors in ADCs that form a highly stable bond between the monoclonal antibody (mAb) and the cytotoxic payload.[1] Unlike their cleavable counterparts, they do not possess a specific chemical motif designed to break under certain physiological conditions like changes in pH or enzyme presence.[2] Instead, the release of the active drug is entirely dependent on the catabolism of the antibody component of the ADC.[3][4]

The mechanism proceeds through several key steps:

-

Binding and Internalization : The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell.

-

Endocytosis : Upon binding, the cell internalizes the entire ADC-antigen complex through antigen-mediated endocytosis.[5]

-

Lysosomal Trafficking : The internalized vesicle (endosome) traffics to and fuses with a lysosome.[3]

-

Proteolytic Degradation : Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded into its constituent amino acids.[5][6]

-

Release of Active Metabolite : This degradation process liberates the payload, which remains attached to the non-cleavable linker and the single amino acid residue (e.g., lysine (B10760008) or cysteine) to which it was originally conjugated.[3][7] This "amino acid-linker-payload" complex is the final, active cytotoxic metabolite that exerts its effect within the cell.[3]

This absolute reliance on lysosomal degradation makes the efficacy of non-cleavable ADCs highly dependent on the biology of the target cell.[4][5]

Key Characteristics and Advantages

The primary advantage of non-cleavable linkers is their superior plasma stability compared to many cleavable linkers.[4][5][8][] This stability leads to several therapeutic benefits:

-

Improved Therapeutic Index : By minimizing the premature release of the cytotoxic payload into systemic circulation, non-cleavable linkers reduce the potential for off-target toxicity.[4][10] This contributes to a wider therapeutic window and better tolerability.[8][]

-

Enhanced Specificity : The resistance to cleavage outside of the target cell ensures that the drug is released predominantly within the intended cancer cells, thereby increasing the specificity of the therapy.[5]

-

Longer Half-Life : Greater stability in circulation often results in a longer plasma half-life for the ADC, allowing for sustained exposure to the tumor.[11]

-

Favorable Safety Profile : Clinical data suggests that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events compared to those with cleavable linkers.[12]

Limitations and Design Considerations

Despite their advantages, non-cleavable linkers have inherent limitations that must be considered during drug design:

-

Lack of Bystander Effect : The final active metabolite, being charged due to the attached amino acid, is generally not permeable to cell membranes.[5][7] This prevents it from diffusing out of the target cell to kill adjacent, antigen-negative cancer cells—a phenomenon known as the "bystander effect".[1][7][13] Consequently, these ADCs are most effective against tumors with high and homogeneous antigen expression.[7][11]

-

Payload Potency : The cytotoxic payload must retain its potency even when attached to the linker and an amino acid.[5] Some payloads, like MMAF, are effective in this conjugated form, while others, such as MMAE, lose significant potency and are better suited for cleavable strategies.[5]

-

Dependence on Internalization and Trafficking : The entire therapeutic strategy relies on the efficient internalization of the ADC and its subsequent trafficking to the lysosome.[3][11] Tumors with low antigen expression or inefficient internalization pathways may be resistant to ADCs with non-cleavable linkers.

Common Non-Cleavable Linker Chemistries

Several types of non-cleavable linkers have been developed, with thioether-based linkers being the most common.[4][5]

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) : This is a widely used bifunctional crosslinker that forms a stable thioether bond. It is famously used in Trastuzumab emtansine (Kadcyla®/T-DM1) , an approved ADC for HER2-positive breast cancer.[4][5] The cyclohexane (B81311) ring in the SMCC linker provides steric hindrance, which further reduces the rate of hydrolysis and enhances stability.[5] In T-DM1, the active metabolite released in the lysosome is Lysine-MCC-DM1.[4]

-

MC (Maleimidocaproyl) : This is another common maleimide-based linker used in ADCs like Belantamab mafodotin (Blenrep®) .[4][11]

Quantitative Data Summary: Comparative Safety Profile

A meta-analysis of clinical trial data for commercially available ADCs highlighted the difference in safety profiles between linker types. The study analyzed data from 2,417 patients treated with nine different ADCs.[12]

| Adverse Event (AE) Metric | ADCs with Cleavable Linkers (N=1,082) | ADCs with Non-Cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) |

| Incidence of Grade ≥3 AEs | 47% | 34% | -12.9% (-17.1% to -8.8%) |

| Incidence of Grade ≥3 Neutropenia | Not specified directly, but difference calculated | Not specified directly, but difference calculated | -9.1% (-12.0% to -6.2%) |

| Incidence of Grade ≥3 Anemia | Not specified directly, but difference calculated | Not specified directly, but difference calculated | -1.7% (-3.3% to -0.1%) |

| Data sourced from a meta-analysis of 12 phase II/III clinical trials.[12] |

The results show a statistically significant lower risk of severe adverse events for ADCs employing non-cleavable linkers.[12]

Experimental Protocols: Assessing In Vivo Linker Stability

A critical aspect of ADC development is confirming the stability of the linker in a physiological environment. The primary method to quantify premature payload release from a non-cleavable ADC is through LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) .[10]

Protocol Outline: Quantification of Free Payload in Plasma

-

Animal Dosing and Sample Collection :

-

An appropriate animal model (e.g., mouse, rat) is dosed intravenously with the ADC.

-

Blood samples are collected into anticoagulant-containing tubes at predetermined time points (e.g., 1, 6, 24, 48, 168 hours post-dose).

-

Plasma is isolated by centrifugation and stored frozen until analysis.[10]

-

-

Sample Preparation :

-

Protein Precipitation : An organic solvent, typically cold acetonitrile, is added to the plasma samples. This denatures and precipitates large proteins, including the intact ADC and other plasma proteins.[10]

-

Centrifugation : The samples are centrifuged at high speed to pellet the precipitated protein.

-

Supernatant Collection : The supernatant, which contains the small-molecule free payload, is carefully collected for analysis.[10]

-

-

LC-MS/MS Analysis :

-

The collected supernatant is injected into an LC-MS/MS system.

-

The free payload is separated from other small molecules via liquid chromatography.

-

The mass spectrometer is set to a specific mode (Multiple Reaction Monitoring, MRM) to detect and quantify the unique mass-to-charge ratio of the payload and a specific fragment ion, ensuring high specificity and sensitivity.[10]

-

-

Data Analysis :

-

A standard curve is prepared using known concentrations of the pure payload spiked into control plasma.[10]

-

The signal intensity of the free payload from the study samples is compared against this standard curve to determine its concentration at each time point.[10]

-

The data is then plotted to show the concentration of prematurely released payload in the plasma over time, providing a quantitative measure of the linker's in vivo stability.

-

Conclusion

Non-cleavable linkers represent a critical technology in the ADC field, offering a pathway to develop highly stable and specific cancer therapeutics with a favorable safety profile.[8][11] Their primary mechanism, which relies on complete lysosomal degradation of the antibody, circumvents issues of premature drug release but eliminates the bystander effect.[3][7] This makes them an ideal choice for treating hematological cancers or solid tumors characterized by high, uniform antigen expression.[11] The choice between a non-cleavable and a cleavable linker is therefore a strategic one, dictated by the specific target biology, the nature of the payload, and the desired therapeutic outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 6. researchgate.net [researchgate.net]

- 7. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]

- 8. adcreview.com [adcreview.com]

- 10. benchchem.com [benchchem.com]

- 11. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 12. ascopubs.org [ascopubs.org]

- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

In-Depth Technical Guide: Ald-Ph-amido-C2-nitrate (CAS 141534-26-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-C2-nitrate, with the Chemical Abstracts Service (CAS) number 141534-26-1, is a specialized chemical compound identified as a non-cleavable linker for use in the development of Antibody-Drug Conjugates (ADCs). Structurally, it is classified as a thiazolidine (B150603) derivative.[1][2] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. By linking a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, ADCs deliver the chemotherapy agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the ADC's performance, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound's designation as a non-cleavable linker implies a specific mechanism of action that relies on the cellular processing of the entire ADC to release the cytotoxic agent.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in publicly accessible literature. However, based on supplier information, the following basic properties have been identified:

| Property | Value | Source |

| CAS Number | 141534-26-1 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [3] |

| Molecular Weight | 238.20 g/mol | [3] |

| Purity | Typically ≥98.0% | [3] |

No experimental data on properties such as solubility, logP, pKa, or melting point were found in the reviewed sources.

Role in Antibody-Drug Conjugates: The Non-Cleavable Linker

This compound functions as a non-cleavable linker in the architecture of an ADC. Unlike cleavable linkers that are designed to release the drug payload in response to specific physiological conditions (e.g., low pH or the presence of certain enzymes), non-cleavable linkers remain intact during circulation and after internalization into the target cell.

The release of the cytotoxic drug from an ADC employing a non-cleavable linker is dependent on the complete proteolytic degradation of the monoclonal antibody within the lysosome. This process results in the liberation of the drug still attached to the linker and a single amino acid residue from the antibody.

Advantages of Non-Cleavable Linkers:

-

Increased Plasma Stability: Non-cleavable linkers generally exhibit greater stability in the bloodstream, reducing the premature release of the cytotoxic payload and minimizing off-target toxicity.

-

Improved Therapeutic Index: By ensuring the drug is released primarily within the target cancer cells, non-cleavable linkers can contribute to a wider therapeutic window.

Signaling and Mechanism of Action

The signaling pathway of an ADC utilizing this compound as a linker is initiated by the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The subsequent intracellular trafficking and mechanism of drug release are depicted in the following diagram.

References

Thiazolidine Derivatives in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of thiazolidine (B150603) derivatives in bioconjugation, a powerful technique for the site-specific modification of biomolecules. This document delves into the core chemistry, experimental protocols, and applications of thiazolidine ligation, offering valuable insights for researchers in drug development, diagnostics, and fundamental life sciences.

Introduction to Thiazolidine-Based Bioconjugation

Thiazolidine ligation is a bioorthogonal reaction that involves the condensation of a 1,2-aminothiol, commonly found in the N-terminal cysteine of a peptide or protein, with an aldehyde to form a stable thiazolidine ring.[1][2] This specific and efficient chemistry has emerged as a valuable tool for the precise attachment of various moieties, including therapeutic agents, imaging probes, and affinity tags, to biological targets.[3] The reaction's biocompatibility, proceeding under mild, physiological conditions without the need for a catalyst, makes it particularly suitable for applications involving living cells and complex biological systems.[2]

Initially, it was believed that thiazolidine formation required acidic conditions (pH 4-5) and extended reaction times.[2] However, recent studies have demonstrated that the reaction can proceed rapidly and efficiently at neutral pH, establishing it as a "click-type" reaction for bioconjugation.[4] The stability of the resulting thiazolidine linkage has also been a subject of evolving understanding, with current evidence supporting its robustness across a range of pH values.[4]

Core Chemistry: Mechanism of Thiazolidine Formation

The formation of a thiazolidine ring proceeds through a two-step mechanism involving the reaction between a 1,2-aminothiol and an aldehyde.[1]

-

Hemithioacetal Formation: The thiol group of the 1,2-aminothiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial, reversible step leads to the formation of a hemithioacetal intermediate.

-

Intramolecular Cyclization: The adjacent amino group then undergoes an intramolecular nucleophilic attack on the carbon of the hemithioacetal, displacing the hydroxyl group and forming the stable five-membered thiazolidine ring. This cyclization step is typically the rate-determining step of the reaction.[1]

The overall reaction is a reversible condensation, but the equilibrium generally favors the formation of the stable thiazolidine product under physiological conditions.[1]

Quantitative Data on Thiazolidine Ligation

The efficiency and kinetics of thiazolidine formation are influenced by several factors, including the nature of the aldehyde, pH, and reactant concentrations.

Reaction Kinetics

The reaction between aliphatic aldehydes and 1,2-aminothiols is remarkably fast at physiological pH.[4] In contrast, aromatic aldehydes exhibit slower reaction rates.[4] The table below summarizes key kinetic data for thiazolidine formation.

| Aldehyde | 1,2-Aminothiol | pH | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| Propionaldehyde | L-Cysteine | 5.0-9.0 | Room Temp | 5 min | Complete | [4] |

| Butyraldehyde | L-Cysteine | 7.4 | Room Temp | 5 min | Complete | [4] |

| Trimethylacetaldehyde | L-Cysteine | 7.4 | Room Temp | 5 min | Complete | [4] |

| Benzaldehyde | L-Cysteine | 7.4 | Room Temp | - | k₁ = 0.0146 min⁻¹ | [4] |

| 4-Hydroxybenzaldehyde | L-Cysteine | 7.4 | Room Temp | - | k₁ = 0.0034 min⁻¹ | [4] |

| 4-Nitrobenzaldehyde | Elastin mimetic peptide (N-term Cys) | 7.4 | Room Temp | 8 h | 52% | [5] |

| 4-Nitrobenzaldehyde | Elastin mimetic peptide (N-term Cys) | 7.4 | Room Temp | 24 h | 87% | [5] |

Stability of Thiazolidine Linkage

Contrary to earlier reports suggesting instability, recent studies have shown that the thiazolidine linkage is highly stable across a range of pH values, from acidic to neutral.[4] This stability is crucial for in vivo applications where the bioconjugate is exposed to varying physiological environments.

| Linkage | Condition | Half-life (t₁/₂) | Reference |

| Thiazolidine | pH 3, 5, 7.4, 9 | > 7 days | [4] |

| Thiazolidine on live cells | Cell media | > 24 hours | [2] |

| Disulfide | Mouse/Human plasma | Hours to a few days | [6] |

| Hydrazone | Mouse/Human plasma | ~2 days | [6] |

Experimental Protocols

Synthesis of Cysteine-Containing Peptides

Peptides with an N-terminal cysteine residue can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol:

-

Resin Selection: Choose a suitable resin for SPPS, such as a Rink amide or Wang resin, depending on the desired C-terminal functionality.

-

Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a coupling agent like HBTU or HATU in the presence of a base such as DIPEA.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine (B6355638) in DMF.

-

N-terminal Cysteine Coupling: For the final coupling step, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the thiol side chain during synthesis and is readily removed during the final cleavage step.[7]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups, including the Trt group from cysteine, using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.[7][8]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Generation of Aldehydes on Cell Surface Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the generation of aldehyde groups on cell surface sialic acids for subsequent thiazolidine ligation.

Materials:

-

Cells in suspension or adherent culture

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium periodate (NaIO₄) solution (e.g., 2 mM in PBS, freshly prepared and kept on ice in the dark)

-

Quenching solution (e.g., 100 mM glycerol (B35011) or sodium bisulfite in PBS)

Protocol:

-

Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any residual media components.

-

Periodate Oxidation: Resuspend the cells in ice-cold PBS containing the desired concentration of NaIO₄ (typically 0.5-1 mM). Incubate the cells on ice in the dark for a short period (e.g., 3-30 minutes).[9][10] The optimal concentration and incubation time should be determined empirically for each cell type to maximize aldehyde generation while minimizing cell toxicity.

-

Quenching: Stop the oxidation reaction by adding an excess of the quenching solution. Incubate for 5-10 minutes on ice.

-

Washing: Wash the cells three times with ice-cold PBS to remove any unreacted periodate and quenching agent.

-

Proceed to Ligation: The cells displaying surface aldehydes are now ready for conjugation with a 1,2-aminothiol-containing molecule.

Thiazolidine Ligation on Proteins or Cells

This protocol outlines the general procedure for conjugating a 1,2-aminothiol-containing molecule to an aldehyde-displaying biomolecule.

Materials:

-

Aldehyde-functionalized protein or cells

-

1,2-aminothiol-containing probe (e.g., cysteine-terminated peptide, small molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reactant Preparation: Dissolve the 1,2-aminothiol probe in the reaction buffer.

-

Ligation Reaction: Add the 1,2-aminothiol solution to the aldehyde-functionalized biomolecule. The final concentrations of the reactants will depend on the specific application but are typically in the micromolar to millimolar range.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from minutes to hours, depending on the reactivity of the aldehyde and the desired level of conjugation.[4]

-

Washing/Purification: For cell-based conjugations, wash the cells to remove unreacted probe. For protein conjugations, purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).

-

Characterization: Analyze the resulting bioconjugate to confirm successful ligation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry, and flow cytometry (for cells) can be employed.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the formation of the thiazolidine linkage and characterizing the resulting bioconjugate.

Expected Observations:

-

Intact Mass Analysis: The molecular weight of the bioconjugate will be the sum of the molecular weights of the biomolecule and the attached probe, minus the mass of a water molecule (18 Da) lost during the condensation reaction.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the site of conjugation. Fragmentation of the thiazolidine ring can produce characteristic ions. For example, under electron ionization, N-acetylated 2-thiazolidinone (B52157) can show a characteristic loss of a neutral ketene (B1206846) molecule.[11] In peptide sequencing, the mass of the N-terminal amino acid will be modified by the mass of the thiazolidine adduct.

Applications and Workflows

Thiazolidine bioconjugation has found applications in various areas of research and development.

Cell Surface Engineering

A prominent application of thiazolidine ligation is the modification of living cell surfaces. This allows for the attachment of various functional molecules to study cellular processes or to engineer cells for therapeutic purposes.

Antibody-Drug Conjugates (ADCs)

Thiazolidine chemistry can be employed to create stable linkers for ADCs. By introducing an N-terminal cysteine at a specific site on an antibody, a cytotoxic drug functionalized with an aldehyde can be precisely attached. The stability of the thiazolidine linkage in plasma is a significant advantage over some traditional linker chemistries.[6]

Probing Signaling Pathways

Thiazolidinedione derivatives themselves are known to interact with various cellular targets, including peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.[12][13] For example, thiazolidinediones like rosiglitazone (B1679542) can act as agonists for PPARγ, initiating a signaling cascade that affects gene expression related to glucose and lipid metabolism.[12][14] While bioconjugation with thiazolidine linkers is not the primary method for studying these pathways, understanding the inherent biological activity of the thiazolidine core is crucial for interpreting results when using these derivatives in biological systems.

Conclusion

Thiazolidine-based bioconjugation has evolved into a robust and versatile methodology for the site-specific modification of biomolecules. Its rapid kinetics at physiological pH, coupled with the stability of the resulting linkage, makes it an attractive choice for a wide range of applications, from fundamental cell biology to the development of novel therapeutics and diagnostics. As our understanding of this chemistry continues to grow, so too will its impact on the field of bioconjugation and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 9. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Action and Mode of Binding of Thiazolidinedione Ligands at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of Ald-Ph-amido-C2-nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ald-Ph-amido-C2-nitrate, a valuable building block in medicinal chemistry and drug development, particularly in its role as a non-cleavable linker in Antibody-Drug Conjugates (ADCs). Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a robust, two-step synthetic route based on well-established chemical transformations. The proposed pathway involves the initial synthesis of an N-aryl-2-chloroacetamide intermediate, followed by the introduction of the nitrate (B79036) ester functionality.

Proposed Synthesis Pathway

The synthesis of this compound, chemically named N-(4-formylphenyl)-2-(nitrooxy)acetamide, can be logically approached in two primary stages:

-

Synthesis of N-(4-formylphenyl)-2-chloroacetamide: This initial step involves the acylation of 4-aminobenzaldehyde (B1209532) with chloroacetyl chloride. This is a standard and high-yielding reaction to form the amide backbone.

-

Introduction of the Nitrooxy Group: This transformation can be achieved through a two-step sequence involving the initial conversion of the chloro-intermediate to a hydroxy-intermediate, followed by nitration of the alcohol. This indirect route is often more reliable and higher-yielding than a direct nucleophilic substitution of the chloride with a nitrate salt.

A detailed workflow for this proposed synthesis is presented below.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations and provide a detailed methodology for the proposed synthesis.

Step 1: Synthesis of N-(4-formylphenyl)-2-chloroacetamide

This procedure is adapted from the general synthesis of N-aryl-2-chloroacetamides.

Materials:

-

4-Aminobenzaldehyde

-

Chloroacetyl chloride

-

Triethylamine or an inorganic base (e.g., K₂CO₃, NaHCO₃)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzaldehyde (1.0 eq) and a suitable base (1.1-1.5 eq, e.g., triethylamine) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(4-formylphenyl)-2-chloroacetamide by recrystallization or column chromatography.

Step 2: Synthesis of N-(4-formylphenyl)-2-hydroxyacetamide

This step involves the hydrolysis of the chloro-intermediate.

Materials:

-

N-(4-formylphenyl)-2-chloroacetamide

-

A suitable hydrolysis reagent (e.g., aqueous sodium hydroxide (B78521) or sodium formate (B1220265) followed by hydrolysis)

-

Solvent (e.g., water, acetone/water mixture)

-

Acid for neutralization (e.g., HCl)

Procedure:

-

Dissolve N-(4-formylphenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).

-

Add an aqueous solution of a base such as sodium hydroxide (1.1 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-(4-formylphenyl)-2-hydroxyacetamide by recrystallization or column chromatography.

Step 3: Synthesis of this compound (N-(4-formylphenyl)-2-(nitrooxy)acetamide)

This final step involves the nitration of the hydroxy-intermediate.

Materials:

-

N-(4-formylphenyl)-2-hydroxyacetamide

-

Fuming nitric acid

-

Sulfuric acid (catalytic amount) or acetic anhydride (B1165640)

-

Anhydrous DCM

Procedure:

-

In a flask cooled to 0 °C, carefully add N-(4-formylphenyl)-2-hydroxyacetamide (1.0 eq) to a pre-cooled mixture of fuming nitric acid and a catalytic amount of sulfuric acid (or acetic anhydride to form acetyl nitrate in situ).

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Extract the product with cold DCM.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature to avoid decomposition of the nitrate ester.

-

Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a non-polar eluent system.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis pathway. The values are illustrative and would need to be confirmed by experimental analysis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance (Expected) |

| 4-Aminobenzaldehyde | C₇H₇NO | 121.14 | Yellowish solid |

| N-(4-formylphenyl)-2-chloroacetamide | C₉H₈ClNO₂ | 197.62 | Off-white solid |

| N-(4-formylphenyl)-2-hydroxyacetamide | C₉H₉NO₃ | 179.17 | White solid |

| This compound | C₉H₈N₂O₅ | 224.17 | Pale yellow oil/solid |

Table 2: Illustrative Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| N-(4-formylphenyl)-2-chloroacetamide Synthesis | Chloroacetyl chloride, Triethylamine | DCM | 0 to RT | 4-6 | 85-95 |

| N-(4-formylphenyl)-2-hydroxyacetamide Synthesis | Sodium hydroxide | Acetone/Water | Reflux | 2-4 | 70-85 |

| This compound Synthesis | Fuming nitric acid, Sulfuric acid | DCM | 0 | 1-2 | 50-70 |

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), 8.5-8.0 (br s, 1H, -NH), 7.9 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 5.5 (s, 2H, -CH₂-O) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191 (-CHO), 165 (C=O), 143 (Ar-C), 135 (Ar-C), 130 (Ar-CH), 120 (Ar-CH), 75 (-CH₂-O) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1660 (C=O stretch, amide), ~1620 & ~1280 (O-NO₂ stretch), ~1600 (C=C stretch, aromatic) |

| Mass Spectrometry (ESI+) | m/z = 225.04 [M+H]⁺, 247.02 [M+Na]⁺ |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear sequence of reactions. The logical flow from starting materials to the final product is depicted below.

Caption: Logical progression of the this compound synthesis.

This in-depth guide provides a robust and scientifically sound pathway for the synthesis of this compound. The detailed experimental protocols, structured data tables, and clear visualizations are intended to be a valuable resource for researchers and professionals in the field of drug development. It is important to note that all synthetic procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions.

The Role of Non-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical role of non-cleavable linkers in the design and function of Antibody-Drug Conjugates (ADCs). We will delve into their mechanism of action, compare their performance with cleavable counterparts, and provide detailed protocols for their evaluation, offering a comprehensive resource for professionals in the field of targeted cancer therapy.

Introduction: The Pivotal Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] This tripartite structure—antibody, payload, and linker—is engineered to maximize efficacy while minimizing off-target toxicity. The linker is a crucial component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its overall therapeutic index.[3][4] Linkers are broadly classified into two categories: cleavable and non-cleavable, based on their mechanism of payload release.[2][3]

Mechanism of Action: The Journey of a Non-Cleavable ADC

Unlike cleavable linkers that are designed to break under specific physiological conditions, non-cleavable linkers form a highly stable bond between the antibody and the payload.[5] The release of the cytotoxic drug is entirely dependent on the intracellular processing of the ADC.[6]

The mechanism proceeds through the following steps:

-

Binding and Internalization: The ADC circulates systemically and binds to a specific target antigen on the surface of a cancer cell.[7]

-

Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[2][7]

-

Lysosomal Trafficking: The internalized vesicle traffics to and fuses with the lysosome, an organelle containing a host of powerful degradative enzymes.[2][8]

-

Antibody Catabolism: Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[6][8]

-

Active Metabolite Formation: This proteolytic degradation liberates the payload, which remains attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was originally conjugated.[8][9] This "payload-linker-amino acid" complex is the final, active cytotoxic metabolite.[9]

-

Lysosomal Egress and Cytotoxicity: The active metabolite must then be transported out of the lysosome into the cytoplasm to exert its cell-killing effect. For maytansinoid-based payloads like DM1, this transport is facilitated by specific lysosomal membrane proteins such as SLC46A3.[6][10] Once in the cytoplasm, the metabolite binds to its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.[7]

This entire process is dependent on the ADC being trafficked to the lysosome for the complete digestion of the antibody.[9]

Advantages and Disadvantages of Non-Cleavable Linkers

The choice of a non-cleavable linker offers distinct advantages, primarily centered around stability, but also presents certain limitations.

Advantages:

-

Enhanced Plasma Stability: The robust covalent bond of a non-cleavable linker significantly reduces the risk of premature payload release in systemic circulation.[1][11] This leads to a more favorable pharmacokinetic profile and a wider therapeutic window.[1][6]

-

Reduced Off-Target Toxicity: By minimizing premature drug release, non-cleavable linkers decrease the exposure of healthy tissues to the potent cytotoxic payload, thereby reducing off-target toxicities.[1][6][12]

-

Improved Tolerability: The enhanced stability and lower off-target toxicity generally lead to better tolerability in preclinical and clinical settings.[11]

Disadvantages:

-

Limited Bystander Effect: The final active metabolite, which includes a charged amino acid, is typically hydrophilic and less membrane-permeable.[5][8] This prevents it from diffusing out of the target cell to kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect."[5][12] This can be a limitation when treating heterogeneous tumors.

-

Dependence on Lysosomal Processing: The efficacy of non-cleavable ADCs is entirely reliant on efficient internalization and lysosomal degradation.[6][9] Tumors with mechanisms of resistance that impair these processes may be less susceptible.[9]

-

Payload Compatibility: Not all cytotoxic payloads retain their potency when attached to an amino acid and linker.[4] For example, the payload MMAE loses activity when derivatized with a non-cleavable linker, whereas MMAF retains its potency.[13]

Quantitative Data Presentation: A Comparative Overview

Direct, head-to-head comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are essential for understanding their relative performance. The following tables summarize key performance indicators from preclinical and clinical studies.

Table 1: Preclinical Plasma Stability and Cytotoxicity Comparison

| Linker Type | Payload | ADC Construct | Plasma Stability (% Intact ADC after 7 days, Rat) | In Vitro Cytotoxicity IC₅₀ (pmol/L) - HER2+ Cells | Reference(s) |

| Non-Cleavable | DM1 | Trastuzumab-SMCC-DM1 | >80% | 609 | [5][7] |

| Cleavable | MMAE | Trastuzumab-Val-Cit-MMAE | ~50% (Mouse) | 61 | [5][7] |

Note: Data is compiled from different studies for illustrative comparison and may not represent a direct head-to-head experiment. The difference in payload (DM1 vs. MMAE) also contributes to the variance in cytotoxicity.

Table 2: Clinical Efficacy of Ado-trastuzumab emtansine (T-DM1) in HER2+ Breast Cancer

| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Grade ≥3 Adverse Events | Reference(s) |

| EMILIA | T-DM1 vs. Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months | 41% vs. 57% | [9][14] |

| KATHERINE | T-DM1 vs. Trastuzumab (Adjuvant) | 80.8% (at 7 yrs) vs. 67.1% (at 7 yrs) | 89.1% (at 7 yrs) vs. 84.4% (at 7 yrs) | 26.1% vs. 15.7% | [1][10] |

These tables highlight the superior stability of non-cleavable linkers and the significant clinical benefit demonstrated by T-DM1, a flagship ADC utilizing this technology.

Experimental Protocols

Evaluating the efficacy and stability of an ADC with a non-cleavable linker requires a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

ADC, unconjugated antibody, and free payload stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.[1][9][11]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a viability control.[11]

-

Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity, typically 96-144 hours.[7]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][11]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value.

Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the extent of drug deconjugation in plasma over time.

Materials:

-

ADC stock solution

-

Freshly collected plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Immunocapture reagents (e.g., Protein A magnetic beads or target antigen-coated beads)

-

LC-MS/MS system

-

Incubator (37°C)

Procedure:

-

Incubation: Spike the ADC into plasma at a defined concentration. Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[15]

-

Immunocapture: To isolate the ADC from plasma proteins, add Protein A or antigen-coated magnetic beads to the plasma aliquots. Incubate to allow binding.[3][15]

-

Washing: Use a magnetic rack to separate the beads and wash them several times with PBS to remove unbound plasma components.

-

Elution & Reduction (for DAR analysis): Elute the ADC from the beads. To determine the average Drug-to-Antibody Ratio (DAR), the ADC is often reduced to separate the light and heavy chains before analysis.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system to quantify the amount of intact, conjugated ADC or to determine the average DAR remaining at each time point.[3][12]

-

Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid)

-

Human cancer cell line known to be sensitive to the ADC

-

ADC, unconjugated antibody, and vehicle control solutions

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.[8][16]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[17][18]

-

Group Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose), with 5-10 mice per group.[8]

-

Dosing: Administer the treatments, typically via intravenous (IV) injection, according to the planned dosing schedule (e.g., a single dose or weekly doses).[17]

-

Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the animals several times per week.[8][18]

-

Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed. Tumors are often excised and weighed at the end of the study.[17]

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect. Use statistical analysis to determine the significance of the observed differences between treatment groups.

Conclusion

Non-cleavable linkers are a cornerstone of modern ADC design, offering unparalleled plasma stability that translates into a wider therapeutic window and reduced off-target toxicity.[11][12] The clinical success of ado-trastuzumab emtansine (T-DM1) serves as a powerful validation of this approach. While they lack a bystander effect, their robust and predictable mechanism of action makes them an excellent choice for treating tumors with high and homogeneous antigen expression.[8][12] A thorough understanding of their intracellular processing and the application of rigorous experimental protocols are paramount for the successful development of the next generation of highly effective and well-tolerated ADCs based on non-cleavable linker technology.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. SLC46A3 Is Required to Transport Catabolites of Noncleavable Antibody Maytansine Conjugates from the Lysosome to the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

The Architecture of Precision: A Technical Guide to Ald-Ph-amido-C2-nitrate for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ald-Ph-amido-C2-nitrate, a non-cleavable linker technology integral to the advancement of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). While specific proprietary data for this exact molecule is limited in the public domain, this paper consolidates available information and presents representative methodologies to illuminate its role and application in modern therapeutic development.

Introduction: The Imperative for Targeted Therapies

The evolution of cancer therapy is marked by a progressive shift towards precision medicine, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this paradigm. ADCs are complex biotherapeutics composed of three primary components: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's stability, pharmacokinetics, and mechanism of action.

This compound is classified as a non-cleavable linker, a category known for its high plasma stability.[1] Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to liberate the cytotoxic agent.[2][3] This mechanism offers a distinct advantage in reducing premature drug release and associated systemic toxicity.

Core Properties of this compound

This compound is identified as a thiazolidine (B150603) derivative, a structural motif that contributes to its stability.[4] Its non-cleavable nature ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, thereby enhancing the therapeutic window. The release of the active drug, in the form of a payload-linker-amino acid complex, occurs only after the ADC has been internalized by the target cancer cell and trafficked to the lysosome.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Class | Thiazolidine Derivative | [4] |

| Linker Type | Non-cleavable | [4] |

| CAS Number | 141534-26-1 | - |

| Predicted Density | 1.345 g/cm³ | - |

| Solubility | ≥ 2.08 mg/mL (3.51 mM) | - |

| Purity (Typical) | >98% | - |

Mechanism of Action: A Lysosome-Dependent Pathway

The therapeutic action of an ADC employing a non-cleavable linker like this compound is a multi-step process that relies on the cellular machinery of the target cancer cell.

Experimental Protocols

While a specific, publicly available synthesis protocol for this compound is not available, the following sections provide representative experimental methodologies for the synthesis of a related thiazolidine-based linker, its conjugation to a monoclonal antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Representative Synthesis of a Thiazolidine-Based Linker

This protocol is based on the general principles of thiazolidine synthesis from aldehydes and cysteine derivatives.

Methodology:

-

Reaction Setup: To a solution of an appropriate aromatic aldehyde (1.0 eq) in ethanol, add L-cysteine ethyl ester hydrochloride (1.2 eq) and triethylamine (B128534) (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography.

-

Characterization: Characterize the purified thiazolidine linker by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conjugation of the Linker-Payload to a Monoclonal Antibody

This protocol describes a typical conjugation process to cysteine residues of a partially reduced antibody.

Methodology:

-

Antibody Reduction: Partially reduce the monoclonal antibody (e.g., 10 mg/mL in PBS) with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar ratio of 2.5:1 (TCEP:mAb) at 37°C for 1 hour.

-

Purification of Reduced mAb: Remove excess TCEP by passing the solution through a desalting column equilibrated with PBS.

-

Conjugation: Immediately add the maleimide-functionalized linker-payload (dissolved in DMSO) to the reduced antibody at a molar ratio of 5:1 (linker-payload:mAb).

-

Reaction: Gently mix and allow the reaction to proceed at 4°C for 4 hours.

-

Quenching: Quench the reaction by adding excess N-acetylcysteine.

-

Purification of ADC: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

-

Characterization of ADC: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

In Vitro Stability Assay

Methodology:

-

Incubation: Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Analysis: Analyze the aliquots by an affinity capture LC-MS method to determine the percentage of intact ADC remaining and to identify any degradation products.

Table 2: Representative In Vitro Plasma Stability of ADCs with Non-Cleavable Linkers

| ADC Construct | Plasma Source | Time (days) | % Intact ADC Remaining |

| Trastuzumab-MCC-DM1 | Human | 7 | >95% |

| Anti-CD22-SMCC-DM1 | Rat | 7 | >90% |

| Anti-EpCAM-MC-MMAF | Mouse | 5 | >92% |

Note: This table presents representative data for well-characterized non-cleavable linkers to illustrate the expected high stability.

In Vitro Cytotoxicity Assay

Methodology:

-

Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.

-

Incubation: Incubate the cells for 72-96 hours.

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 3: Representative In Vitro Cytotoxicity of an ADC with a Non-Cleavable Linker

| Cell Line | Antigen Expression | Compound | IC50 (ng/mL) |

| SK-BR-3 | HER2+++ | Trastuzumab-MCC-DM1 | 15 |

| BT-474 | HER2+++ | Trastuzumab-MCC-DM1 | 25 |

| MDA-MB-468 | HER2- | Trastuzumab-MCC-DM1 | > 10,000 |

| SK-BR-3 | HER2+++ | Non-targeted ADC | > 10,000 |

Note: This table illustrates the expected target-specific cytotoxicity of an ADC with a non-cleavable linker.

In Vivo Efficacy Study in a Xenograft Model

Methodology:

-

Model System: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a human tumor cell line that expresses the target antigen.

-

Treatment Groups: Establish treatment groups including vehicle control, a non-targeted control ADC, and the test ADC at various dose levels.

-

Dosing: Administer the ADCs intravenously once tumors reach a predetermined size.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised for further analysis.

-

Data Analysis: Analyze tumor growth inhibition and assess statistical significance between treatment groups.

Conclusion

This compound, as a non-cleavable thiazolidine-based linker, represents a critical technology in the design of stable and effective Antibody-Drug Conjugates. Its mechanism of action, which relies on lysosomal degradation of the antibody, minimizes premature payload release and offers a favorable safety profile. While detailed experimental data for this specific linker is not widely available, the representative protocols and data presented in this guide provide a robust framework for researchers and drug developers to understand, synthesize, and evaluate ADCs incorporating similar non-cleavable linker technologies. The continued exploration and optimization of such linkers will undoubtedly pave the way for the next generation of highly targeted and potent cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Ald-Ph-amido-C2-nitrate to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[3] This document provides a detailed protocol for the conjugation of a novel linker, Ald-Ph-amido-C2-nitrate, to monoclonal antibodies.

This compound is a noncleavable ADC linker.[4] The "Ald" designation in its nomenclature strongly suggests the presence of an aldehyde functional group. This allows for covalent attachment to the antibody via reaction with primary amines, such as those on the side chains of lysine (B10760008) residues, through reductive amination. This process forms a stable secondary amine bond, securely tethering the linker and its associated payload to the antibody.

These application notes will describe a comprehensive protocol for the conjugation of this compound to a monoclonal antibody, including the reaction, purification of the conjugate, and subsequent characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Principle of the Method: Reductive Amination

The conjugation of this compound to a monoclonal antibody is achieved through a two-step reductive amination process. First, the aldehyde group on the linker reacts with a primary amine on the antibody (primarily the ε-amine of lysine residues) to form a Schiff base intermediate. This reaction is reversible. In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine of the Schiff base to a stable secondary amine, thus forming a covalent bond between the linker and the antibody.[5][6] The pH of the reaction buffer is a critical parameter, as the formation of the Schiff base is favored at slightly alkaline pH, while the reduction step is efficient at a slightly acidic to neutral pH.[7]

An alternative and more advanced method for aldehyde conjugation is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a highly stable carbon-carbon bond between the antibody and the linker-payload.[3][8]

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb): Purity >95%, at a concentration of 5-10 mg/mL. The antibody should be in a buffer free of primary amines, such as Tris or glycine.[9] Phosphate-buffered saline (PBS) at pH 7.4 is recommended.

-

This compound linker-payload: The linker should be pre-loaded with the cytotoxic drug of choice.

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

-

Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH. Prepare fresh.

-

Quenching Solution: 1 M Tris-HCl, pH 7.4.

-

Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Purification:

-

Desalting columns (e.g., Sephadex G-25) for buffer exchange and removal of excess reagents.

-

Hydrophobic Interaction Chromatography (HIC) column for separation of ADC species with different DARs.

-

Size Exclusion Chromatography (SEC) column for analysis of aggregation.

-

-

Mobile Phases for HIC:

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) isopropanol.

-

-

Mobile Phase for SEC: 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8.

Pre-Conjugation Antibody Preparation

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.

-

Adjust the concentration of the antibody to 10 mg/mL in Conjugation Buffer.

-

Filter the antibody solution through a 0.22 µm sterile filter.

Conjugation Reaction

-

Prepare a 10 mM stock solution of the this compound linker-payload in anhydrous DMSO.

-

In a reaction vessel, add the desired molar excess of the linker-payload stock solution to the antibody solution. Typical molar ratios of linker to antibody range from 5:1 to 20:1.

-

Gently mix the reaction and allow it to proceed for 1 hour at room temperature.

-

Add the sodium cyanoborohydride solution to a final concentration of 20 mM.

-

Incubate the reaction for 16-24 hours at 4°C with gentle agitation.

-

To quench the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

-

Remove unreacted linker-payload and reducing agent by passing the quenched reaction mixture through a desalting column equilibrated with a suitable buffer, such as PBS pH 7.4.

-

For preparative separation of ADC species with different DARs, perform Hydrophobic Interaction Chromatography (HIC).

-

Equilibrate the HIC column with Mobile Phase A.

-

Load the desalted ADC sample onto the column.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 column volumes.

-

Collect fractions corresponding to the desired DAR species.

-

-

Pool the fractions containing the desired ADC and perform a buffer exchange into a formulation buffer using a desalting column.

-

Filter the final purified ADC solution through a 0.22 µm sterile filter and store at 4°C.

Visualization of Workflow and Reaction

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Caption: Reaction scheme for reductive amination of an antibody with an aldehyde-containing linker.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Range | Expected Outcome |

| Linker:Antibody Molar Ratio | 5:1 - 20:1 | Increasing DAR with higher ratio |

| Antibody Concentration | 5 - 15 mg/mL | Higher concentration can improve reaction kinetics |

| pH | 7.0 - 8.0 | Optimal for Schiff base formation and reduction |

| Temperature | 4 - 25 °C | 4°C for overnight incubation to maintain antibody stability |

| Reaction Time | 12 - 24 hours | Sufficient time for completion of the reduction step |

| Example Results | ||

| 5:1 Molar Ratio | Average DAR of 2-3 | |

| 10:1 Molar Ratio | Average DAR of 3-4 | |

| 20:1 Molar Ratio | Average DAR of 4-5 |

Table 2: Characterization of the ADC

| Analytical Method | Purpose | Typical Results |

| UV-Vis Spectroscopy | Determine protein concentration and average DAR.[][11] | Provides an initial estimate of the average DAR based on the absorbance of the antibody and the payload.[12] |

| Size Exclusion Chromatography (SEC) | Quantify high molecular weight species (aggregates).[13] | A monomer peak with >95% purity is desirable. Aggregates should be minimal. |

| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution and average DAR.[14][15] | A chromatogram showing peaks for unconjugated antibody (DAR 0) and various ADC species (DAR 2, 4, 6, 8). The area under each peak is used to calculate the average DAR.[16] |

| Mass Spectrometry (MS) | Precise mass measurement to confirm conjugation and determine DAR.[17] | Provides the mass of the intact ADC, allowing for accurate calculation of the number of conjugated linkers. |

ADC Stability Testing Protocol

The stability of the final ADC product is crucial for its therapeutic efficacy and safety.[18]

Short-term Stability

-

Aliquot the purified ADC into multiple vials at a concentration of 1 mg/mL in the formulation buffer.

-

Incubate the vials at 4°C, 25°C, and 40°C.

-

At time points of 0, 1, 2, and 4 weeks, remove one vial from each temperature.

-

Analyze the samples using SEC-HPLC to measure the percentage of aggregation and HIC-HPLC to determine any change in the average DAR, which would indicate linker instability.

Plasma Stability

-

Incubate the ADC in human plasma at 37°C.[19]

-

At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma sample.

-

Isolate the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A/G.

-

Analyze the isolated ADC by HIC-HPLC or LC-MS to determine the average DAR and the presence of any released payload. A stable ADC will show minimal change in DAR over time.[19]

Table 3: Example Stability Data for an ADC

| Storage Condition | Time Point | Aggregation (%) by SEC | Average DAR by HIC |

| 4°C | 0 weeks | 1.2 | 3.8 |

| 4 weeks | 1.5 | 3.8 | |

| 25°C | 0 weeks | 1.2 | 3.8 |

| 4 weeks | 2.8 | 3.7 | |

| 40°C | 0 weeks | 1.2 | 3.8 |

| 4 weeks | 8.5 | 3.5 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DAR | - Inefficient reaction. - Linker-payload instability. - Inactive reducing agent. | - Increase the molar ratio of the linker-payload. - Ensure the linker-payload is fully dissolved in DMSO. - Prepare a fresh solution of sodium cyanoborohydride. |

| High Levels of Aggregation | - High concentration of organic solvent (DMSO). - Unfavorable buffer conditions. - Instability of the antibody at reaction temperature. | - Keep the DMSO concentration below 10% (v/v). - Optimize the pH and ionic strength of the conjugation buffer. - Perform the reaction at a lower temperature (e.g., 4°C). |

| Broad Peaks in HIC | - Heterogeneity of the ADC. - On-column degradation. | - This can be inherent to lysine conjugations. HIC purification can be used to isolate more homogeneous species. - Ensure mobile phases are freshly prepared and the column is properly equilibrated. |

These protocols and application notes are intended for research use only and should be adapted and optimized for specific antibodies and linker-payloads.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrazinyl-Iso-Pictet-Spengler (HIPS) ligation as a novel method for the generation of highly stable, site-specifically modified antibody drug conjugates (ADCs) [morressier.com]

- 4. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]

- 5. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]